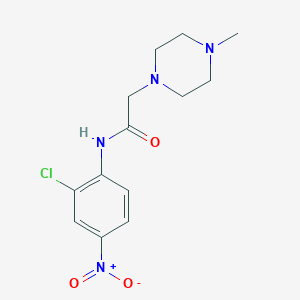![molecular formula C22H27N3O3 B5153098 N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and its inhibition leads to increased levels of GABA in the brain, resulting in potential therapeutic applications.
Wirkmechanismus
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the excitability of neurons in the brain. By increasing GABA levels, N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide can help to reduce the activity of neurons in certain areas of the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to increase GABA levels in the brain, leading to its anxiolytic, anticonvulsant, and analgesic effects. It has also been shown to reduce the reinforcing effects of cocaine, suggesting its potential in the treatment of addiction. However, it has also been shown to have some adverse effects, including sedation and impaired motor coordination.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is a potent and selective inhibitor of GABA-AT, making it a useful tool for studying the role of GABA in the brain. It has been used in various animal models to investigate its potential therapeutic applications. However, its use is limited by its adverse effects, which can affect the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for the study of N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of research is the development of more selective inhibitors of GABA-AT, which could reduce the adverse effects associated with N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. Another area of research is the investigation of its potential in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide and its effects on the brain.
Synthesemethoden
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired compound. The final product is obtained as a white crystalline solid with high purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that it has anxiolytic, anticonvulsant, and analgesic effects. It has also been investigated for its potential in the treatment of addiction, including cocaine and alcohol addiction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-methoxy-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-20-8-5-16(22(26)24-17-6-7-17)14-21(20)28-19-9-12-25(13-10-19)15-18-4-2-3-11-23-18/h2-5,8,11,14,17,19H,6-7,9-10,12-13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIPICBVZPWGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![2-(4-ethyl-1-piperazinyl)-N-[2-(3-methoxyphenyl)ethyl]-2-indanecarboxamide](/img/structure/B5153043.png)

![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)

![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[5-(2-methoxy-5-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]phenol](/img/structure/B5153114.png)